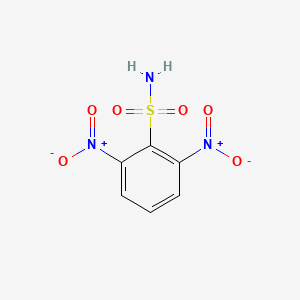

2,6-Dinitrobenzenesulfonamide

Description

Contextual Significance within Organic Chemistry

The significance of dinitrobenzenesulfonamides in organic chemistry stems from their unique reactivity, which is conferred by the potent electron-withdrawing nature of the two nitro groups. This structural feature renders the sulfur atom of the sulfonamide group highly electrophilic and the sulfonamide protons acidic, facilitating a range of chemical transformations.

One of the most prominent applications is their use as an activating and protecting group for primary and secondary amines. evitachem.comtcichemicals.com The 2,4-dinitrobenzenesulfonyl (DNs) group, for example, can be readily introduced by reacting an amine with the corresponding sulfonyl chloride. nih.gov This "Ns-strategy" allows for the protection of amine functionalities while other parts of a molecule undergo reaction. tcichemicals.com The protecting group is stable under various conditions but can be cleaved selectively under mild conditions using nucleophiles like thiols, which is a key advantage in multi-step syntheses. evitachem.comtcichemicals.com

Furthermore, dinitrobenzenesulfonamides are pivotal in carbohydrate chemistry and the synthesis of complex glycoconjugates. evitachem.com They serve as activating groups in glycosylation reactions, enabling the stereoselective formation of glycosidic bonds. evitachem.com For instance, N-glycosyl-2,4-dinitrobenzenesulfonamides can be prepared from glycosylamines and subsequently used to form glycosyl amides and other derivatives. The 2,6-dinitro isomer also functions as a directing group in glycosylation, promoting the formation of β-glycosidic bonds with high selectivity. evitachem.com The enhanced electrophilicity of the dinitrophenyl moiety makes the sulfonamide susceptible to nucleophilic substitution, a property exploited in these synthetic strategies. evitachem.com

Historical Development of Benzenesulfonamide (B165840) Research

The story of benzenesulfonamide research is a cornerstone in the history of medicinal chemistry. Its origins can be traced back to the 1930s with the discovery of sulfanilamide (B372717), a simple benzenesulfonamide derivative. businessresearchinsights.com This compound was identified as the active metabolite of the antibacterial dye Prontosil and became the first sulfonamide drug, marking a revolutionary breakthrough in the treatment of bacterial infections before the age of penicillin. businessresearchinsights.com While the use of sulfanilamide itself has declined due to the advent of more potent antibiotics, its discovery paved the way for the development of an entire class of "sulfa drugs" that have been vital in medicine. businessresearchinsights.com

Following this initial therapeutic success, research into benzenesulfonamide derivatives expanded significantly. Chemists began to synthesize and test a vast array of analogues, leading to drugs with improved efficacy and broader applications. In recent decades, the focus of benzenesulfonamide research has diversified beyond antibiotics. businessresearchinsights.com Innovations in synthetic chemistry have produced novel derivatives with functionalities tailored for various fields, including materials science and drug discovery. businessresearchinsights.comresearchgate.net

Modern research explores benzenesulfonamide derivatives as inhibitors for specific enzymes, such as carbonic anhydrases, which are implicated in conditions like epilepsy. acs.org They are also investigated for their potential in treating influenza by inhibiting the virus's hemagglutinin protein and have been incorporated into molecular hybrids designed to combat tuberculosis. nih.govacs.orgnih.gov This evolution from a single antibiotic to a versatile chemical scaffold highlights the enduring importance of the benzenesulfonamide structure in scientific research and development. businessresearchinsights.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H5N3O6S |

|---|---|

Molecular Weight |

247.19 g/mol |

IUPAC Name |

2,6-dinitrobenzenesulfonamide |

InChI |

InChI=1S/C6H5N3O6S/c7-16(14,15)6-4(8(10)11)2-1-3-5(6)9(12)13/h1-3H,(H2,7,14,15) |

InChI Key |

SZCPROXPVMMEIK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])S(=O)(=O)N)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for Dinitrobenzenesulfonamides

Precursor-Based Synthesis Pathways

The most direct and widely employed methods for synthesizing dinitrobenzenesulfonamides involve the use of activated precursors that readily react to form the desired sulfonamide bond.

Utilization of Dinitrobenzenesulfonyl Chlorides

The reaction of dinitrobenzenesulfonyl chlorides with primary or secondary amines is a fundamental and common method for the preparation of dinitrobenzenesulfonamides. evitachem.com Specifically, 2,6-dinitrobenzenesulfonyl chloride serves as a key reagent in the synthesis of 2,6-dinitrobenzenesulfonamides. The strong electron-withdrawing nature of the two nitro groups on the benzene (B151609) ring activates the sulfonyl chloride group, making it highly susceptible to nucleophilic attack by amines. evitachem.com

This reaction is typically carried out under mild conditions, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the hydrochloric acid byproduct. The choice of solvent can influence the reaction rate and product isolation, with dichloromethane, chloroform, or acetone (B3395972) being commonly used.

A representative procedure involves dissolving the dinitrobenzenesulfonyl chloride in a suitable organic solvent and then adding the amine. The reaction is often performed at room temperature, although cooling may be necessary to control any exothermic processes.

Reactions with Amine Compounds

The versatility of the dinitrobenzenesulfonyl chloride-based synthesis is demonstrated by its compatibility with a wide array of amine compounds. This includes simple primary and secondary amines, as well as more complex structures like amino acids, peptides, and glycosylamines. sci-hub.seresearchgate.net This adaptability allows for the creation of a diverse library of dinitrobenzenesulfonamide derivatives.

For instance, the reaction of 2,4-dinitrobenzenesulfonyl chloride with ethylenediamine (B42938) yields N,N'-(ethane-1,2-diyl)bis(2,4-dinitrobenzenesulfonamide). In carbohydrate chemistry, glycosylamines can be sulfonated with 2,4-dinitrobenzenesulfonyl chloride in pyridine to produce N-glycosyl-2,4-dinitrobenzenesulfonamides. nih.gov This highlights the utility of this method in generating complex glycoconjugates. nih.gov

The reaction conditions, such as solvent and base, can be optimized to achieve high yields and purity of the desired N-substituted dinitrobenzenesulfonamide.

Functional Group Interconversions Leading to Dinitrobenzenesulfonamides

While the direct reaction of dinitrobenzenesulfonyl chlorides with amines is the most common route, dinitrobenzenesulfonamides can also be synthesized through functional group interconversions. This involves transforming a pre-existing functional group on a molecule into a sulfonamide.

One such pathway involves the conversion of other sulfur-containing functional groups. For example, a sulfonic acid could potentially be converted to the corresponding sulfonyl chloride, which is then reacted with an amine in situ. However, this is a less direct approach compared to starting with the pre-formed dinitrobenzenesulfonyl chloride.

Another possibility is the modification of the nitro groups themselves. While less common for the direct synthesis of the sulfonamide, reactions involving the nitro groups can be used to modify the properties of the resulting dinitrobenzenesulfonamide. It's important to note that the primary methods for creating the core dinitrobenzenesulfonamide structure rely on the reactions outlined in section 2.1.

Strategic Approaches to Sulfonamide Linkage Formation

The formation of the sulfonamide linkage is a critical step in the synthesis of dinitrobenzenesulfonamides. The primary strategy involves the nucleophilic attack of an amine on an activated sulfonyl derivative, most commonly a sulfonyl chloride.

Key strategic considerations include:

Activation of the Sulfonyl Group: The presence of two electron-withdrawing nitro groups on the benzene ring is the key activating feature of dinitrobenzenesulfonyl chlorides, making the sulfur atom highly electrophilic. evitachem.com

Choice of Base: A non-nucleophilic base is crucial to scavenge the HCl produced during the reaction without competing with the amine nucleophile. Pyridine and triethylamine are common choices.

Reaction Conditions: The reaction is typically performed under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The temperature is usually kept mild to avoid side reactions.

An alternative, though less common, strategy could involve the use of other leaving groups on the sulfonyl moiety. However, the high reactivity and commercial availability of dinitrobenzenesulfonyl chlorides make them the preferred reagents.

Mitsunobu Reaction for N-Alkylation of Dinitrobenzenesulfonamides

The Mitsunobu reaction provides a powerful and versatile method for the N-alkylation of pre-formed dinitrobenzenesulfonamides. evitachem.comtcichemicals.com This reaction allows for the introduction of a wide range of alkyl groups onto the sulfonamide nitrogen under mild conditions. tcichemicals.comresearchgate.net

The reaction involves the treatment of a dinitrobenzenesulfonamide with an alcohol in the presence of a phosphine, typically triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). evitachem.comnih.gov The dinitrobenzenesulfonamide acts as the nucleophile, attacking the activated alcohol. The acidic nature of the sulfonamide proton facilitates its deprotonation, forming a nucleophilic nitrogen anion. nih.gov

This method is particularly useful for synthesizing N,N-disubstituted sulfonamides. researchgate.net For example, amino-acid derived 2-nitrobenzenesulfonamides have been successfully condensed with protected glucose derivatives under Mitsunobu conditions. researchgate.net The reaction is also amenable to solid-phase synthesis, further expanding its utility. sci-hub.senih.gov

| Reactant 1 | Reactant 2 | Reagents | Product | Reference |

| 2,6-Dinitrobenzenesulfonamide | Alcohol/Alkyl Halide | Triphenylphosphine, DEAD | N-alkylated this compound | evitachem.com |

| N-monosubstituted sulfonamide | Alcohol (R-OH) | PPh3, DEAD | N,N-disubstituted sulfonamide | tcichemicals.com |

| Amino-acid derived 2-nitrobenzenesulfonamide | 2,3,4,6-tetra-O-acetyl-d-glucose | PPh3, DEAD | Fully protected glucosylamine | researchgate.net |

Solid-Phase Synthetic Techniques for Dinitrobenzenesulfonamide Scaffolds

Solid-phase synthesis (SPS) has emerged as a powerful tool for the construction of dinitrobenzenesulfonamide scaffolds and their subsequent derivatization, enabling the rapid generation of compound libraries. sci-hub.semdpi.comnih.gov This approach involves attaching a starting material to a solid support (resin) and carrying out a sequence of reactions.

A common strategy involves the immobilization of a primary amine onto a resin, followed by reaction with a dinitrobenzenesulfonyl chloride to form the resin-bound sulfonamide. sci-hub.se This polymer-supported dinitrobenzenesulfonamide can then be subjected to various chemical transformations. sci-hub.se

The Fukuyama-Mitsunobu reaction is particularly well-suited for solid-phase applications, allowing for the N-alkylation of the resin-bound sulfonamide with a diverse range of alcohols. sci-hub.se The mild cleavage conditions required to release the final product from the resin are a significant advantage, ensuring compatibility with a variety of sensitive functional groups. sci-hub.se

Solid-phase synthesis has been successfully employed in the preparation of various complex molecules, including peptides and peptidomimetics, where the dinitrobenzenesulfonamide group serves as a key building block or protecting group. researchgate.netacs.org

| Resin Type | Immobilized Moiety | Key Reaction | Product Class | Reference |

| Rink Amide Resin | Primary Amine | Reaction with Dinitrobenzenesulfonyl Chloride | Dinitrobenzenesulfonamide Derivatives | mdpi.com |

| Polystyrene/Divinylbenzene (PS/DVB) | Primary Amine | Fukuyama-Mitsunobu Alkylation | N-alkylated Sulfonamides | sci-hub.se |

| Bromoacetal Resin | Various Amines | SN2 Reaction and subsequent couplings | Heterocyclic Scaffolds | nih.gov |

Stereoselective Synthesis of Dinitrobenzenesulfonamide Derivatives

The stereoselective synthesis of dinitrobenzenesulfonamide derivatives is a critical area of research, enabling the preparation of chiral molecules with significant applications in medicinal chemistry and organic synthesis. These methodologies focus on controlling the three-dimensional arrangement of atoms, leading to the formation of specific stereoisomers. Key strategies often involve the use of chiral auxiliaries, catalysts, or stereoselective reactions where the dinitrobenzenesulfonyl group plays a crucial role in directing the stereochemical outcome.

One notable application is in the synthesis of chiral aziridines. These strained three-membered rings are valuable synthetic intermediates. The dinitrobenzenesulfonyl group can act as an activating group on the nitrogen atom, facilitating nucleophilic attack and subsequent ring closure in a stereocontrolled manner.

Another significant area is the synthesis of glycosides, where the 2,4-dinitrobenzenesulfonamide (B1250028) (DNsNH) group at the C-2 position of a glycosyl donor can direct the stereochemical outcome of glycosylation reactions. This directing effect is crucial for the synthesis of complex oligosaccharides with specific anomeric configurations. For instance, the non-participating and strongly electron-withdrawing nature of the C-2-DNsNH group facilitates SN2-like glycosylation, leading to the formation of β-d-gluco- and galactosaminosyl linkages. nih.gov This approach has been successfully applied to a variety of O-, N-, and C-nucleophiles. nih.gov

The following table summarizes key findings in the stereoselective synthesis of a trisaccharide, highlighting the utility of the 2,4-dinitrobenzenesulfonamide group in directing glycosylation.

| Donor | Acceptor | Product | Yield (%) | Reference |

| Glycosyl ortho-hexynylbenzoate with C-2-DNsNH | Disaccharide | Trisaccharide with β-d-(1→3)-glucosamino linkages | High | nih.gov |

Furthermore, the dinitrobenzenesulfonyl group can be conveniently converted to the more common acetamido (AcNH) group under mild conditions, which is advantageous for the synthesis of naturally occurring oligosaccharides. nih.gov This strategy has laid the groundwork for the synthesis of complex structures such as the oligosaccharides associated with Neisseria meningitidis capsular polysaccharide. nih.gov

The development of catalytic enantioselective methods for creating N-C axial chirality in sulfonamides represents another frontier. While research has heavily focused on carboxamides and nitrogen-containing heterocycles, the catalytic enantioselective synthesis of N-C axially chiral sulfonamides is an emerging field. mdpi.com Palladium-catalyzed N-allylation of secondary sulfonamides bearing a sterically demanding aryl group on the nitrogen atom has shown promise in achieving good enantioselectivity. mdpi.com

The research into stereoselective methodologies for dinitrobenzenesulfonamide derivatives continues to expand the toolkit of synthetic chemists, enabling the precise construction of complex chiral molecules.

Chemical Reactivity and Transformation of Dinitrobenzenesulfonamides

Role as a Protecting Group in Organic Synthesis

The dinitrobenzenesulfonyl group, often referred to as a "nosyl" or "DNs" group in the case of the 2,4-dinitro isomer, is a well-established protecting group for primary and secondary amines. Its utility stems from the ease of its introduction, the stability of the resulting sulfonamide under various reaction conditions, and, most importantly, the mild conditions required for its removal. While the 2,4-dinitro isomer is more commonly cited in the literature, the principles apply to other isomers like 2,6-dinitrobenzenesulfonamide due to similar electronic activation.

The protection of primary amines as dinitrobenzenesulfonamides is a straightforward and high-yielding process. The reaction typically involves treating the primary amine with a dinitrobenzenesulfonyl chloride (e.g., 2,6-dinitrobenzenesulfonyl chloride) in the presence of a base.

The selection of the base and solvent is crucial for the reaction's success, with common choices including pyridine (B92270) or triethylamine (B128534) in solvents like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF). The reaction proceeds rapidly, often at room temperature or 0 °C, to afford the corresponding N-substituted this compound in excellent yields. The resulting sulfonamide is a crystalline solid, which facilitates its purification by recrystallization.

The acidic nature of the N-H bond in the resulting N-monosubstituted sulfonamide allows for further functionalization, such as N-alkylation, to produce N,N-disubstituted sulfonamides, which is a key step in the synthesis of secondary amines.

Table 1: Illustrative Conditions for the Protection of Primary Amines as Dinitrobenzenesulfonamides

| Amine Substrate | Reagent | Base | Solvent | Typical Yield |

| Benzylamine | 2,4-Dinitrobenzenesulfonyl chloride | Pyridine | Dichloromethane | >95% |

| n-Butylamine | 2,4-Dinitrobenzenesulfonyl chloride | Triethylamine | Tetrahydrofuran | High |

| Aniline | 2,4-Dinitrobenzenesulfonyl chloride | 2,6-Lutidine | Dichloromethane | >90% |

Note: This data is representative of dinitrobenzenesulfonamide protection, primarily based on studies with the 2,4-isomer.

In the synthesis of complex molecules containing multiple amine functionalities, such as polyamines, the ability to selectively protect one amine in the presence of others is paramount. Dinitrobenzenesulfonamides play a crucial role in such orthogonal protection strategies. The reactivity of the amine towards the sulfonyl chloride can be modulated, and more importantly, the cleavage conditions of the dinitrobenzenesulfonamide are distinct from many other common amine protecting groups like tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and fluorenylmethyloxycarbonyl (Fmoc).

This orthogonality allows for the selective deprotection of the dinitrobenzenesulfonamide group while leaving other protecting groups intact. For instance, a polyamine can be protected with a combination of Boc and dinitrobenzenesulfonyl groups. The dinitrobenzenesulfonyl group can be selectively removed under mild thiol-mediated conditions without affecting the acid-labile Boc group. This strategy is instrumental in the stepwise functionalization of polyamines, which is essential for the synthesis of natural products and pharmaceutical agents.

Deprotection Methodologies for Dinitrobenzenesulfonamides

The key advantage of using dinitrobenzenesulfonamides as protecting groups is the mildness of the conditions required for their removal. The cleavage is typically achieved through nucleophilic aromatic substitution facilitated by the strong electron-withdrawing nitro groups.

The most common and efficient method for the deprotection of dinitrobenzenesulfonamides is through treatment with a thiol in the presence of a base. researchgate.netresearchgate.net This reaction is often referred to as thiol-mediated or thiolytic cleavage. Common thiols used for this purpose include thiophenol, 2-mercaptoethanol, or mercaptoacetic acid. The choice of base is also flexible, with potassium carbonate, cesium carbonate, or 1,8-diazabicycloundec-7-ene (DBU) being effective. researchgate.netresearchgate.net

The reaction mechanism is believed to proceed via the formation of a Meisenheimer complex. The thiolate anion, generated in situ by the base, acts as a potent nucleophile that attacks the electron-deficient aromatic ring at the carbon atom bearing the sulfonyl group. This ipso-substitution leads to the cleavage of the sulfur-nitrogen bond, releasing the free amine and forming a diaryl sulfide as a byproduct. The reaction is typically fast and clean, providing the deprotected amine in high yield.

Table 2: Reagent Systems for Thiol-Mediated Deprotection of Dinitrobenzenesulfonamides

| Thiol Reagent | Base | Solvent | Typical Conditions |

| Thiophenol | Potassium Carbonate | DMF | Room Temperature |

| 2-Mercaptoethanol | DBU | DMF | Room Temperature |

| Mercaptoacetic acid | Lithium Hydroxide | DMF | Room Temperature |

| Thiophenol | Cesium Carbonate | Acetonitrile | Room Temperature |

Note: Conditions are based on studies with 2-nitro and 2,4-dinitrobenzenesulfonamides. researchgate.netresearchgate.net

A significant feature of the dinitrobenzenesulfonamide protecting group is the ability to tune its lability based on the number and position of the nitro groups, which enables selective deprotection. The 2,4-dinitrobenzenesulfonamide (B1250028) group is more labile than the corresponding 2-nitrobenzenesulfonamide group. This difference in reactivity allows for the selective removal of a 2,4-dinitrobenzenesulfonyl group in the presence of a 2-nitrobenzenesulfonyl group under carefully controlled conditions. researchgate.netresearchgate.net

For instance, treatment with a thiol alone (like thiophenol or 2-mercaptoethanol) can be sufficient to cleave the 2,4-dinitrobenzenesulfonamide, while the 2-nitro analogue requires the presence of a stronger base to facilitate the reaction. researchgate.netresearchgate.net This hierarchical deprotection strategy provides a powerful tool for the synthesis of complex, differentially protected polyamines. researchgate.net This allows for a planned sequence of reactions at different amino groups within the same molecule, showcasing the versatility of the nitrobenzenesulfonamide family of protecting groups.

Nucleophilic Substitution Reactions Involving Dinitrobenzenesulfonamides

The electron-deficient nature of the this compound ring system makes it susceptible to nucleophilic substitution reactions that go beyond simple deprotection. In these reactions, the sulfonamide group can act as a leaving group in an ipso-substitution reaction, or the aromatic ring can be attacked at other positions.

For example, studies on the related 2,4-dinitrobenzene sulfonic acid have shown that the sulfonate group can be displaced by carbon nucleophiles, such as those derived from active methylene compounds like dimethyl malonate, in the presence of a base like cesium carbonate. nih.govacs.org This reaction proceeds through the formation of a stable Meisenheimer adduct, leading to a new carbon-carbon bond at the site of the former sulfonic acid group. nih.govacs.org This suggests that 2,6-dinitrobenzenesulfonamides could potentially undergo similar C-C bond-forming reactions under appropriate conditions.

Furthermore, various nucleophiles can displace other leaving groups on a dinitrophenyl system. Research on 1-substituted-2,4-dinitrobenzene derivatives has demonstrated that nucleophiles like hydrazine can readily displace leaving groups such as chloride. researchgate.netccsenet.org The rate and mechanism of these nucleophilic aromatic substitution (SNAr) reactions are highly dependent on the leaving group, the nucleophile, and the solvent. researchgate.netccsenet.org The strong activation provided by the two nitro groups is the key facilitator for these transformations, making the dinitrobenzenesulfonamide scaffold not just a protecting group but also a reactive intermediate for further molecular elaboration.

SN2-Type Displacement Reactions

Bimolecular nucleophilic substitution (SN2) reactions are a fundamental class of reactions in organic chemistry where a nucleophile attacks a carbon center and displaces a leaving group in a single, concerted step. nih.gov This mechanism involves a backside attack, leading to an inversion of the stereochemical configuration at the reaction center. organic-chemistry.orgresearchgate.net The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. organic-chemistry.orgresearchgate.net

In the context of glycosylation, the 2,4-dinitrobenzenesulfonamide (DNsNH) group, structurally similar to the 2,6-isomer, has been effectively used to direct SN2-type displacement reactions. An efficient method for constructing β-d-gluco- and galactosaminosyl linkages utilizes a nonparticipating but strongly electron-withdrawing C-2-2,4-dinitrobenzenesulfonamide group. This group directs an SN2-like glycosylation of glycosyl ortho-hexynylbenzoates. The reaction is applicable to a wide range of oxygen, nitrogen, and carbon-based nucleophiles. A key feature of this methodology is the convenient conversion of the dinitrobenzenesulfonamide group into an acetamido (AcNH) group under mild conditions in high yield.

Application in Glycosylation Chemistry

The dinitrobenzenesulfonyl group plays a significant role in modern glycosylation chemistry, primarily by facilitating stereoselective bond formation. Its strong electron-withdrawing nature allows it to act as a directing group, enabling SN2-type reactions that might otherwise be difficult to control.

This strategy has been successfully applied to the synthesis of complex oligosaccharides, such as the oligomerization-ready trisaccharide composed of β-d-(1→3)-glucosamino residues. The reliable construction of these specific linkages provides a solid foundation for synthesizing oligosaccharides associated with significant biological structures, like the Neisseria meningitidis capsular polysaccharide.

Furthermore, N-glycosyl-2,4-dinitrobenzenesulfonamides serve as effective precursors for the synthesis of β-glycosyl amides. These sulfonamides can be prepared from benzoyl-protected β-glycosyl azides. The process involves the reduction of the azide to an amine, followed by sulfonylation with 2,4-dinitrobenzenesulfonyl chloride. The resulting N-glycosyl-2,4-dinitrobenzenesulfonamides are then treated with thioacetic acid and cesium carbonate to yield β-glycosyl amides in good yields (67–81%). nih.gov This conversion proceeds with high stereoselectivity, demonstrating the utility of the dinitrobenzenesulfonamide intermediate in carbohydrate chemistry. nih.gov

| Starting Sulfonamide | Reagents | Product | Yield (%) |

|---|---|---|---|

| N-(β-D-glucopyranosyl)-2,4-dinitrobenzenesulfonamide | Thioacetic acid, Cesium carbonate | β-D-glucopyranosyl amide | 75 |

| N-(β-D-galactopyranosyl)-2,4-dinitrobenzenesulfonamide | Thioacetic acid, Cesium carbonate | β-D-galactopyranosyl amide | 81 |

| N-(β-D-xylopyranosyl)-2,4-dinitrobenzenesulfonamide | Thioacetic acid, Cesium carbonate | β-D-xylopyranosyl amide | 67 |

Alkylation Reactions of N-Substituted Dinitrobenzenesulfonamides

The nitrogen atom of the sulfonamide group can be a site for further functionalization. For electron-deficient sulfonamides like 2,4-dinitrobenzenesulfonamides, which are readily prepared from primary amines, the sulfonamide nitrogen can be alkylated to produce N,N-disubstituted sulfonamides. These alkylation reactions can be carried out effectively using either the Mitsunobu reaction or conventional alkylation methods, often resulting in excellent yields. This process is valuable in synthetic chemistry, particularly in the construction of polyamines where the dinitrobenzenesulfonyl group acts as a protecting group that also facilitates further modification.

Activation Properties of the Dinitrobenzenesulfonyl Group

The dinitrobenzenesulfonyl group is a powerful activating group due to the strong electron-withdrawing nature of the two nitro groups on the benzene (B151609) ring. nih.gov This property makes the sulfur atom of the sulfonamide highly electrophilic and labilizes the sulfur-nitrogen bond.

This activation is exploited in several synthetic applications. For instance, dinitrobenzenesulfonamides can undergo condensation reactions with thioacids to form amides. The dinitrobenzenesulfonyl group activates the amine for this transformation. A proposed mechanism suggests that a Meisenheimer complex forms, which then decomposes to an arylthioester that acts as the acylating agent.

The activating nature of the dinitrobenzenesulfonyl group also allows it to function as an effective protecting group for amines, as it can be readily cleaved under mild conditions. The cleavage occurs via nucleophilic aromatic substitution, where a nucleophile, such as a thiolate anion, attacks the electron-deficient aromatic ring, leading to the displacement of the sulfonamide. The use of thiol alone is often sufficient for the removal of the 2,4-dinitrobenzenesulfonyl group.

Generation of Sulfur Dioxide from Sulfonamide Derivatives

The elimination of sulfur dioxide (SO₂) from sulfonamide derivatives has been observed and studied, particularly under mass spectrometry conditions. The loss of a neutral SO₂ molecule from deprotonated sulfonamides following collision-induced dissociation is a known fragmentation pathway. nih.gov

Mechanistic studies using Fourier transform ion cyclotron resonance mass spectrometry have confirmed the elimination of SO₂ from deprotonated sulfonamides in the negative ion mode. For N-arylbenzenesulfonamides, theoretical calculations and density functional theory (DFT) have been used to analyze the mechanism. nih.gov The most favorable proposed pathway involves the nucleophilic attack of the nitrogen anion, followed by a three-membered ring rearrangement that results in the loss of SO₂. nih.gov While this transformation is well-documented in the gas phase for analytical purposes, it is not typically employed as a synthetic method for generating SO₂ in solution.

Structural Elucidation and Advanced Characterization of Dinitrobenzenesulfonamides

Spectroscopic Analysis

Spectroscopy provides fundamental insights into the molecular framework of 2,6-dinitrobenzenesulfonamide by probing the interactions of the molecule with electromagnetic radiation. Each method offers unique information about the compound's functional groups and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for elucidating the carbon-hydrogen framework of a molecule. While specific experimental spectra for this compound are not widely published, the expected ¹H and ¹³C NMR spectral data can be predicted based on the known molecular structure and the strong electron-withdrawing effects of the sulfonyl and dual nitro groups.

¹H NMR: The proton NMR spectrum is anticipated to show distinct signals for the aromatic and sulfonamide protons. The aromatic region would feature a characteristic pattern for a 1,2,3-trisubstituted benzene (B151609) ring. The proton at the C4 position, situated between two nitro-substituted carbons, is expected to appear as a triplet due to coupling with the two equivalent protons at C3 and C5. These C3 and C5 protons would, in turn, appear as a doublet, coupling with the C4 proton. The chemical shifts of these aromatic protons would be significantly downfield due to the deshielding effect of the electron-withdrawing nitro and sulfonamide groups. The two protons of the sulfonamide (-SO₂NH₂) group would likely appear as a broad singlet, and its chemical shift could be variable depending on the solvent, concentration, and temperature.

¹³C NMR: The carbon NMR spectrum would complement the proton data, showing distinct signals for each carbon atom in the molecule. The symmetry of the 2,6-dinitro substitution pattern would result in four unique carbon signals for the aromatic ring: one for C1 (bearing the sulfonamide), one for C4, and two signals for C2/C6 and C3/C5, respectively. The chemical shifts would be heavily influenced by the attached functional groups.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) |

| Aromatic H-4 | Downfield (e.g., 8.0-8.5) | Triplet (t) | ~8-9 Hz |

| Aromatic H-3, H-5 | Downfield (e.g., 7.8-8.2) | Doublet (d) | ~8-9 Hz |

| Sulfonamide -NH₂ | Variable (e.g., 7.0-7.5) | Broad Singlet (br s) | N/A |

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. For this compound, the molecular formula is C₆H₅N₃O₆S, yielding a molecular weight of approximately 247.19 g/mol . evitachem.com

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 247. The fragmentation of the molecule under ionization would likely proceed through the loss of stable neutral molecules or radicals. Key predicted fragmentation pathways include the loss of a nitro group (-NO₂, 46 u), the sulfonyl hydride radical (·SO₂H), or cleavage of the C-S bond to lose the entire sulfonamide group (·SO₂NH₂, 80 u). The observation of these fragment ions would provide strong evidence for the presence and arrangement of the functional groups. High-resolution mass spectrometry (HRMS) would allow for the precise determination of the elemental composition of the parent ion and its fragments.

Table 2: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Identity | Proposed Neutral Loss |

| 247 | [C₆H₅N₃O₆S]⁺ (Molecular Ion) | N/A |

| 201 | [C₆H₅N₂O₄S]⁺ | NO₂ |

| 167 | [C₆H₅N₂O₂]⁺ | SO₂NH₂ |

| 121 | [C₆H₅NS]⁺ | 2x NO₂, O₂ |

UV-Vis spectroscopy measures the electronic transitions within a molecule. The this compound molecule contains a dinitrophenyl group, which acts as a strong chromophore. The presence of the nitro groups and the benzene ring allows for π → π* and n → π* electronic transitions. faccts.de The spectrum is expected to show significant absorbance in the ultraviolet region. The π → π* transitions, typically of high intensity, arise from the promotion of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic system. The n → π* transitions, which are generally weaker, involve the excitation of non-bonding electrons (from the oxygen atoms of the nitro and sulfonyl groups) into antibonding π* orbitals. faccts.de The exact position and intensity of the absorption maxima (λ_max) can be influenced by the solvent polarity.

Table 3: Predicted UV-Vis Absorption for this compound

| Transition Type | Expected Wavelength Range (nm) | Relative Intensity |

| π → π | 200 - 280 | Strong |

| n → π | > 280 | Weak |

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring its vibrational transitions. libretexts.org The IR spectrum of this compound is expected to show several characteristic absorption bands corresponding to its constituent groups.

The sulfonamide group (-SO₂NH₂) would be identified by several key vibrations. The N-H stretching vibrations of the primary amine are expected to appear as two distinct bands in the region of 3400-3200 cm⁻¹. The S=O (sulfonyl) group characteristically shows strong, distinct bands for its asymmetric and symmetric stretching vibrations, typically found around 1350-1310 cm⁻¹ and 1170-1140 cm⁻¹, respectively. The nitro groups (-NO₂) also give rise to two strong, characteristic stretching bands: an asymmetric stretch in the 1570-1500 cm⁻¹ region and a symmetric stretch between 1370-1300 cm⁻¹. Aromatic C=C stretching vibrations would appear in the 1600-1450 cm⁻¹ region.

Table 4: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Sulfonamide (-NH₂) | Symmetric & Asymmetric N-H Stretch | 3400 - 3200 | Medium |

| Nitro (-NO₂) | Asymmetric N-O Stretch | 1570 - 1500 | Strong |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium-Weak |

| Sulfonyl (S=O) | Asymmetric S=O Stretch | 1350 - 1310 | Strong |

| Nitro (-NO₂) | Symmetric N-O Stretch | 1370 - 1300 | Strong |

| Sulfonyl (S=O) | Symmetric S=O Stretch | 1170 - 1140 | Strong |

X-ray Crystallography for Molecular Conformation and Crystal Packing

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. nih.gov By analyzing the diffraction pattern of X-rays passed through a single crystal, a precise model of the molecule can be generated, providing exact bond lengths, bond angles, and torsional angles.

For this compound, a single-crystal X-ray diffraction study would unequivocally confirm its molecular structure. It would reveal the precise spatial orientation of the two nitro groups and the sulfonamide group relative to the benzene ring. This data is crucial for understanding steric hindrance and electronic effects within the molecule.

Furthermore, crystallographic analysis elucidates the crystal packing, showing how individual molecules arrange themselves in the crystal lattice. A key aspect of this would be the identification of intermolecular forces, particularly hydrogen bonding. The sulfonamide group, with its N-H donor and S=O acceptor sites, is capable of forming strong hydrogen bonds. An X-ray structure would map out this hydrogen-bonding network, which dictates many of the material's bulk properties, such as melting point and solubility. While specific crystallographic data for the parent this compound is not readily found in the literature, studies on related dinitrobenzenesulfonamide derivatives confirm the utility of this technique for structural verification. iucr.org

Computational and Theoretical Investigations of Dinitrobenzenesulfonamides

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a versatile and widely used method in quantum chemical calculations for studying the physical and chemical properties of molecules. arxiv.orgmdpi.com It offers a good balance between computational cost and accuracy, making it suitable for analyzing molecules like 2,6-dinitrobenzenesulfonamide. q-chem.comspringerprofessional.de DFT calculations are foundational for elucidating structure, predicting spectroscopic signatures, and understanding electronic characteristics. etprogram.orgresearchgate.net

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. researchgate.net This is achieved by optimizing the molecular structure to find the minimum energy conformation. For this compound, computational studies would typically employ a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p) to perform geometry optimization. sci-hub.semdpi.com

The output of these calculations includes precise predictions of bond lengths, bond angles, and dihedral angles. chemrxiv.org For instance, the calculations would detail the orientation of the sulfonamide group (-SO₂NH₂) and the two nitro groups (-NO₂) relative to the benzene (B151609) ring. Due to steric hindrance between the bulky ortho-substituted groups, the nitro and sulfonamide moieties are expected to be twisted out of the plane of the benzene ring.

Beyond geometry, DFT provides a detailed picture of the electronic structure. nih.gov Analysis techniques like Natural Bond Orbital (NBO) analysis can be used to study charge delocalization and hyperconjugative interactions within the molecule. researchgate.net The calculated HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies are crucial, as their energy gap is an indicator of the molecule's chemical stability and reactivity. researchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more likely to be reactive.

Table 1: Representative Theoretical Geometric Parameters for a Dinitrobenzenesulfonamide Derivative This table presents typical data obtained from DFT/B3LYP calculations for a related dinitro-aromatic compound to illustrate the expected structural parameters for this compound.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | C-S | 1.78 |

| S=O | 1.45 | |

| S-N (amide) | 1.65 | |

| C-N (nitro) | 1.48 | |

| N=O (nitro) | 1.23 | |

| **Bond Angles (°) ** | O-S-O | 120.5 |

| C-S-N | 105.2 | |

| C-N-O | 117.5 | |

| Dihedral Angles (°) | C-C-S-N | 75.0 |

| C-C-N-O | 45.0 |

A significant application of DFT is the prediction of various molecular spectra, which is invaluable for interpreting experimental data. researchgate.netresearchgate.net By calculating the harmonic vibrational frequencies, it is possible to simulate the infrared (IR) and Raman spectra of this compound. researchgate.net A detailed interpretation of the experimental vibrational spectra can be achieved by analyzing the potential energy distribution (PED), which assigns calculated vibrational modes to specific atomic motions. researchgate.net

Similarly, the Gauge-Independent Atomic Orbital (GIAO) method within DFT allows for the calculation of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.net These theoretical values, when compared with experimental spectra, help confirm the molecular structure. sci-hub.se

Electronic spectra, such as UV-Visible absorption, can be simulated using Time-Dependent DFT (TD-DFT). mdpi.com This method calculates the energies of electronic transitions between molecular orbitals, providing insight into the absorption maxima (λ_max) and the nature of the electronic excitations. researchgate.net

Table 2: Predicted vs. Experimental Spectroscopic Data for a Related Nitroaromatic Compound This table illustrates the typical agreement between DFT-predicted and experimentally observed spectroscopic values.

| Spectroscopic Data | Functional Group | Predicted Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |

| FT-IR | N-H Stretch | 3350 | 3345 |

| C-H Aromatic Stretch | 3100 | 3095 | |

| Asymmetric NO₂ Stretch | 1530 | 1525 | |

| Symmetric NO₂ Stretch | 1350 | 1348 | |

| S=O Stretch | 1360 | 1355 | |

| ¹³C NMR (ppm) | C-SO₂ | 140.2 | 139.8 |

| C-NO₂ | 148.5 | 148.1 | |

| C-H | 125.0 - 132.0 | 124.5 - 131.5 |

Molecular Modeling and Simulations

Molecular modeling encompasses a broad range of computational techniques used to represent and simulate the behavior of molecules. springer.comorganica1.org Molecular dynamics (MD) simulations, for example, capture the atomic-level behavior of molecules over time. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into conformational changes, molecular flexibility, and intermolecular interactions. nih.govnih.gov For this compound, MD simulations could be used to study its interaction with solvent molecules or its dynamics within a crystal lattice.

Quantum Chemical Approaches to Reactivity and Selectivity

Quantum chemical methods are essential for exploring chemical reactions, including reaction pathways and transition states. researchgate.netkyoto-u.ac.jp These calculations can elucidate reaction mechanisms, providing a level of detail that is often inaccessible through experiments alone. diva-portal.org For this compound, the presence of two strong electron-withdrawing nitro groups makes the aromatic ring highly susceptible to nucleophilic aromatic substitution. Quantum chemical calculations can be used to model the reaction pathway of such a substitution, identifying the transition state structures and calculating the activation energies. mdpi.com This helps in understanding the reactivity of the compound and predicting the regioselectivity of reactions. mdpi.com

Analysis of Molecular Surface Electrostatic Potentials

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for understanding and predicting the reactive behavior of molecules. researchgate.net The MESP is mapped onto the electron density surface of a molecule, visualizing the charge distribution. researchgate.net It helps identify the electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue) regions of a molecule. mdpi.com

For this compound, an MESP analysis would reveal:

Negative Regions: Strong negative potentials would be located around the oxygen atoms of the nitro groups and the sulfonyl group. These areas are indicative of nucleophilic character and are the most likely sites for interaction with electrophiles or for forming hydrogen bonds as acceptors. researchgate.netmdpi.com

Positive Regions: A significant positive potential would be associated with the hydrogen atom of the sulfonamide group (-SO₂NH₂), making it a primary hydrogen bond donor site. The aromatic protons would also exhibit positive potential. mdpi.com

This analysis is crucial for predicting noncovalent interactions, understanding crystal packing, and identifying the sites most susceptible to electrophilic or nucleophilic attack. researchgate.netresearchgate.net

Advanced Applications of Dinitrobenzenesulfonamides in Organic Synthesis

Facilitation of Complex Organic Molecule Synthesis

The 2,6-dinitrobenzenesulfonamide group serves as a robust protecting group for primary amines, a crucial strategy in the multistep synthesis of complex organic molecules. Current time information in Bangalore, IN. Its ability to be introduced under mild conditions and subsequently removed without affecting other sensitive functional groups makes it an invaluable asset in total synthesis and medicinal chemistry. The electrophilic character imparted by the dinitro-substituted benzene (B151609) ring enhances the acidity of the sulfonamide proton, facilitating subsequent reactions. Current time information in Bangalore, IN.

The synthesis of these sulfonamide derivatives is typically achieved through the reaction of 2,6-dinitrobenzenesulfonyl chloride with a primary amine in the presence of a base. Current time information in Bangalore, IN. This straightforward procedure provides the protected amine in high yield. The protected amine can then undergo various chemical transformations that would otherwise be incompatible with a free primary amine.

Strategies for Secondary Amine Synthesis

A significant application of dinitrobenzenesulfonamides lies in the synthesis of secondary amines from primary amines. This transformation, which can be challenging due to over-alkylation leading to tertiary amines, is effectively controlled using the dinitrobenzenesulfonamide protecting group. The "Ns-strategy," primarily developed with 2-nitrobenzenesulfonamides and extended to 2,4-dinitrobenzenesulfonamides, provides a general and efficient method. researchgate.netnih.gov

The process involves two key steps:

N-Alkylation: The primary amine is first converted to the corresponding N-substituted dinitrobenzenesulfonamide. The resulting sulfonamide is then alkylated. This alkylation proceeds smoothly under various conditions, including the Mitsunobu reaction or using conventional alkyl halides with a base. researchgate.netnih.gov The electron-withdrawing nitro groups activate the sulfonamide for this alkylation step. nih.gov

Deprotection: The N,N-disubstituted dinitrobenzenesulfonamide is subsequently deprotected to unveil the secondary amine. This cleavage is typically achieved under mild conditions using a thiol reagent, such as thiophenol or mercaptoacetic acid, in the presence of a base like potassium carbonate or triethylamine (B128534). researchgate.netnih.gov The reaction proceeds via a Meisenheimer complex formation. researchgate.net

A related procedure using 2,4-dinitrobenzenesulfonamides allows for even milder deprotection conditions. researchgate.net The choice between the 2-nitro and 2,4-dinitro derivatives allows for strategic flexibility in complex syntheses where selective deprotection might be required. nih.gov

| Step | Reagents and Conditions | Outcome |

| Protection | Primary amine, 2,6-dinitrobenzenesulfonyl chloride, Base (e.g., triethylamine, pyridine) | N-monosubstituted this compound |

| Alkylation | N-monosubstituted sulfonamide, Alkyl halide (R-X) or Alcohol (R-OH) under Mitsunobu conditions | N,N-disubstituted this compound |

| Deprotection | N,N-disubstituted sulfonamide, Thiol (e.g., thiophenol), Base (e.g., K₂CO₃) | Secondary amine |

Role in Glycochemistry and Oligosaccharide Construction

Dinitrobenzenesulfonamides, particularly the 2,4-dinitro isomer, have proven to be highly effective in the field of glycochemistry for the synthesis of oligosaccharides and glycoconjugates. Current time information in Bangalore, IN.google.com They play a crucial role in the stereoselective formation of glycosidic bonds, which is a fundamental challenge in carbohydrate chemistry. vulcanchem.com

One key application is in the synthesis of β-glycosyl amides. acs.org In this methodology, glycosylamines are first sulfonated with 2,4-dinitrobenzenesulfonyl chloride to form N-glycosyl-2,4-dinitrobenzenesulfonamides. These intermediates can then be treated with thioacetic acid and a base like cesium carbonate to produce the desired β-glycosyl amides with high stereoselectivity. acs.org

Furthermore, the 2,4-dinitrobenzenesulfonamide (B1250028) group at the C-2 position of a glycosyl donor can direct the formation of β-d-gluco- and galactosaminosyl linkages in an SN2-like glycosylation reaction. google.com This approach is applicable to a wide range of nucleophiles and allows for the convenient conversion of the dinitrobenzenesulfonamido group into an acetamido group under mild conditions. google.com This strategy has been successfully applied to the synthesis of the repeating trisaccharide unit of the Neisseria meningitidis capsular polysaccharide. google.com

Construction of Heterocyclic Scaffolds

Dinitrobenzenesulfonamide derivatives are valuable precursors for the construction of various heterocyclic scaffolds, which are core structures in many biologically active compounds. researchgate.net The sulfonamide group can be incorporated into a molecule and later participate in cyclization reactions to form nitrogen-containing heterocycles.

For instance, piperazine-benzofuran integrated dinitrobenzenesulfonamides have been designed and synthesized as potential inhibitors of Mycobacterium tuberculosis. researchgate.net In this work, commercially available 2,4-dinitrobenzenesulfonyl chloride was reacted with amine derivatives to afford the final heterocyclic products. researchgate.net The dinitro-substituted benzene moiety was found to contribute to the anti-TB activity, likely due to the electron-deficient nature of the aromatic ring. researchgate.net

The versatility of the dinitrobenzenesulfonamide group allows for its use in sequential reactions to build complex heterocyclic systems. Polymer-supported benzenesulfonamides, prepared from immobilized primary amines and 2-nitro or 4-nitrobenzenesulfonyl chloride, have been utilized as key intermediates in transformations that lead to a variety of diverse heterocyclic structures. researchgate.net

Functional Material Precursors in Polymer Chemistry

The unique reactivity of dinitrobenzenesulfonamides also extends to the field of polymer chemistry, where they can serve as precursors for functional materials. researchgate.net While this is an emerging area of application, the ability of the dinitrobenzenesulfonamide group to react with various nucleophiles makes it a useful moiety for polymer modification and the synthesis of specialized polymers.

One notable example is the development of a glutathione-responsive sulfur dioxide (SO₂) polymer prodrug. In this study, N-(3-azidopropyl)-2,4-dinitrobenzenesulfonamide was synthesized and then conjugated onto the side chain of a block copolymer. nih.gov The resulting amphiphilic polymer prodrug could self-assemble into micelles and release SO₂ in response to thiols like glutathione, which is found in higher concentrations in cancer cells. nih.gov This demonstrates the potential of incorporating dinitrobenzenesulfonamide units into polymers to create stimuli-responsive materials for therapeutic applications.

Additionally, the reactivity of compounds like N-diazo-2,4-dinitrobenzenesulfonamide is exploited in applications such as polymer cross-linking, highlighting another avenue for the use of these compounds in materials science.

Derivatives and Analogs of Dinitrobenzenesulfonamide

N-Glycosyl Dinitrobenzenesulfonamide Derivatives

N-Glycosyl-2,4-dinitrobenzenesulfonamides are key intermediates in carbohydrate chemistry, primarily utilized for the stereoselective synthesis of N-glycosyl amides. colab.wsgrafiati.com The synthesis and subsequent reactions of these derivatives provide a robust method for creating the β-glycosyl amide linkage, a significant structure in many natural products. nih.gov

The general synthetic pathway to access these derivatives involves a two-step process. nih.govnih.gov First, benzoyl-protected β-glycosyl azides are reduced to the corresponding β-glycosylamines. nih.gov This reduction is commonly achieved using a catalyst such as Adams' catalyst (PtO₂) under a hydrogen atmosphere. nih.gov The resulting glycosylamines, which can be unstable and prone to anomerization, are then immediately made to react with 2,4-dinitrobenzenesulfonyl chloride (dNBS-Cl) in pyridine (B92270) to form the stable N-glycosyl-2,4-dinitrobenzenesulfonamides. nih.govnih.gov Yields for this sulfonylation step are typically moderate, ranging from 43-45%. nih.gov

A significant application of these N-glycosyl dinitrobenzenesulfonamide derivatives is their conversion to β-glycosyl amides. nih.gov This transformation is accomplished by treating the sulfonamide with a thioacid, such as thioacetic acid, in the presence of a base like cesium carbonate. nih.govnih.gov The reaction proceeds rapidly and with high stereoselectivity, yielding the desired β-glycosyl amides in good yields (67-81%). nih.gov The electron-withdrawing nature of the 2,4-dinitrophenyl group on the sulfonamide facilitates the nucleophilic attack by the thioacid, leading to the formation of the amide bond. nih.gov This method is advantageous as it avoids the direct use of often unstable glycosylamine intermediates in the final amide bond formation step, thus preserving the anomeric configuration. nih.gov

| N-dNBS Glycoside Precursor | Resulting N-Glycosylamide | Yield (%) | Reference |

| 19 (gluco configuration) | 22 | 81% | nih.gov |

| 17 (gluco configuration) | N/A | 67% | nih.gov |

| 18 (galacto configuration) | N/A | 68% | nih.gov |

| 20 (arabino configuration) | N/A | 73% | nih.gov |

| 21 (malto configuration) | N/A | 67% | nih.gov |

This table showcases the yields for the conversion of various per-O-benzoylated N-glycosyl-2,4-dinitrobenzenesulfonamides into their corresponding N-glycosylamides.

Substituted Benzenesulfonamide (B165840) Analogs in Synthetic Transformations

Substituted benzenesulfonamides are versatile building blocks in organic synthesis, employed in a wide array of transformations to construct complex molecular architectures. The sulfonamide moiety can act as both a directing group for further functionalization and a key pharmacophore in medicinally active compounds.

One important transformation is the directed ortho-lithiation of N-substituted benzenesulfonamides. acs.org Using a strong base like n-butyllithium, a proton can be selectively removed from the position ortho to the sulfonamide group, creating a lithiated intermediate. This intermediate can then react with various electrophiles, such as carbonyl compounds, to introduce new substituents onto the aromatic ring. acs.org

Furthermore, substituted benzenesulfonamide analogs are frequently used in metal-catalyzed cross-coupling reactions. For instance, halo-substituted benzenesulfonamides can be coupled with various partners using copper-catalyzed conditions to form C-N bonds. nih.gov This strategy was employed in the synthesis of potent anti-influenza hemagglutinin inhibitors, where a disubstituted benzenesulfonamide was coupled with a complex amine component using copper(I) iodide, L-proline, and potassium phosphate. nih.gov

The benzenesulfonamide scaffold itself is a well-established pharmacophore. mdpi.com By attaching various "tail" moieties to an amino-substituted benzenesulfonamide, chemists can modulate the compound's physicochemical properties and biological activity. mdpi.comtandfonline.com This "tail approach" is central to the design of inhibitors for enzymes like carbonic anhydrase, where the sulfonamide group coordinates to the active site zinc ion, and the substituted tail interacts with surrounding residues to enhance binding affinity and selectivity. mdpi.comtandfonline.comrsc.org Synthetic transformations to achieve these analogs include reactions of aminobenzenesulfonamides with acrylic acid to form β-alanine derivatives or with isothiocyanates to generate thiourea-linked structures. mdpi.comtandfonline.com

Hybrid Chemical Architectures Incorporating Dinitrobenzenesulfonamide Moieties

Molecular hybridization is a drug design strategy that combines two or more pharmacophoric units into a single molecule to create a hybrid compound with potentially enhanced efficacy or a new mechanism of action. researchgate.net The 2,4-dinitrobenzenesulfonamide (B1250028) moiety has emerged as a valuable component in this approach, particularly in the development of novel antitubercular agents. researchgate.netnih.gov

Researchers have designed and synthesized single hybrid architectures that link the 2,4-dinitrobenzenesulfonamide scaffold with other bioactive fragments, such as piperazine, benzofuran (B130515), and amino acids. nih.govresearchgate.net In one such study, a series of hybrids were created by coupling a piperazine-benzofuran core with various amino acids, followed by the addition of the 2,4-dinitrobenzenesulfonyl group. nih.gov The inclusion of the hydrophobic benzofuran nucleus and the dinitrobenzenesulfonamide scaffold was a deliberate strategy to enhance the antimycobacterial properties of the final compounds. nih.gov

These hybrid molecules have been evaluated for their in vitro activity against Mycobacterium tuberculosis (Mtb) H37Rv. nih.govacs.orgsemanticscholar.org Several of these compounds demonstrated significant inhibitory activity. nih.gov The preliminary data confirmed that 2,4-dinitrobenzenesulfonamide derivatives were generally more potent than their corresponding mono-nitro (2- or 4-nitro) analogs. acs.orgsemanticscholar.org This suggests that the dinitrophenyl moiety is crucial for the observed biological activity.

| Hybrid Compound | Linker/Core Structure | MIC against Mtb H37Rv (µg/mL) | Potency Comparison | Reference |

| 4a | Piperazine-benzofuran-amino acid | 0.78 | Superior to Ethambutol | researchgate.netnih.gov |

| 4c | Piperazine-benzofuran-amino acid | 0.78 | Superior to Ethambutol | researchgate.netnih.gov |

| 4j | Piperazine-benzofuran-amino acid | 0.78 | Superior to Ethambutol | researchgate.netnih.gov |

| 4d | Piperazine-benzofuran-amino acid | 1.56 | Equal to Ethambutol | researchgate.netnih.gov |

| 4f | Piperazine-benzofuran-amino acid | 1.56 | Equal to Ethambutol | researchgate.netnih.gov |

| 4o | Piperazine-benzofuran-amino acid | 1.56 | Equal to Ethambutol | researchgate.netnih.gov |

| 7y, 7s, 7o, 7z, 7v, 7k, 7aa, 7l | Benzhydryl piperazine-amino acid | 0.78 | Superior to Ethambutol | semanticscholar.org |

This table presents the Minimum Inhibitory Concentration (MIC) values for selected hybrid molecules incorporating the 2,4-dinitrobenzenesulfonamide moiety against the Mtb H37Rv strain.

Analytical Methodologies for Dinitrobenzenesulfonamides in Non Biological Matrices

Chromatographic Techniques

Chromatography is a cornerstone for the separation and analysis of complex mixtures. mdpi.com For dinitrobenzenesulfonamides, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are valuable, each with specific advantages depending on the analyte's properties and the sample matrix. mdpi.com

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the analysis of nitroaromatic compounds due to its versatility and applicability to a broad range of polar, non-volatile, and thermally labile compounds. hplcvials.commontana.edu Reversed-phase HPLC (RP-HPLC) is the most common mode employed for the separation of these analytes. nih.govepa.gov

In RP-HPLC, a nonpolar stationary phase (like C18 or C8) is used with a polar mobile phase, typically a mixture of water and an organic modifier such as methanol (B129727) or acetonitrile. nih.govepa.gov The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. For dinitrobenzenesulfonamides, the presence of polar functional groups (sulfonamide and nitro groups) allows for effective separation using aqueous-organic mobile phases. Gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve better separation of complex mixtures and reduce analysis time. montana.edu

Detection is commonly achieved using an ultraviolet-visible (UV-Vis) or diode-array detector (DAD). montana.edu Nitroaromatic compounds, including 2,6-Dinitrobenzenesulfonamide, possess strong chromophores and exhibit significant absorbance in the UV region, typically around 254 nm. epa.gov This allows for sensitive and selective detection. akjournals.com

Table 1: Illustrative HPLC Conditions for Nitroaromatic Compound Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) | epa.gov |

| Mobile Phase | Gradient of Methanol and Water or Acetonitrile and Water | montana.eduakjournals.com |

| Flow Rate | 0.8 - 1.5 mL/min | nih.gov |

| Detector | UV-Vis or Diode Array Detector (DAD) | montana.edu |

| Wavelength | 254 nm | epa.gov |

| Temperature | Ambient or controlled (e.g., 30-50 °C) | nih.gov |

Research has demonstrated the successful separation of various nitroaromatic compounds using RP-HPLC, which provides a foundation for developing specific methods for this compound. nih.gov Method development may involve optimizing the mobile phase composition, pH, and temperature to achieve the desired resolution and analysis time. montana.edu For instance, the use of ion-pair reagents has been explored to improve the selectivity for certain compounds, although it can often be avoided by optimizing other parameters like column temperature. montana.edu

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. mdpi.com While many sulfonamides have low volatility, GC analysis can be performed, often requiring a derivatization step to increase their thermal stability and volatility. nih.govnih.govcore.ac.uk

For dinitrobenzenesulfonamides, derivatization is a critical step. A common approach for sulfonamides is methylation, for example, using (trimethylsilyl)diazomethane, which targets the acidic N-H proton of the sulfonamide group. nih.govnih.gov This converts the polar sulfonamide into a less polar and more volatile derivative suitable for GC analysis. core.ac.ukresearchgate.net

The separation in GC is achieved on a capillary column coated with a stationary phase. The choice of the stationary phase depends on the polarity of the analytes. A detector highly sensitive to nitro compounds, the Electron Capture Detector (ECD), is often used. mdpi.com The ECD is exceptionally selective for compounds with electronegative groups, such as the nitro groups in this compound, providing very low detection limits. mdpi.commdpi.com Gas Chromatography-Mass Spectrometry (GC-MS) is also frequently used for definitive identification. mdpi.comresearchgate.net

Table 2: General GC Parameters for Derivatized Sulfonamide Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Derivatization Reagent | (Trimethylsilyl)diazomethane (TMSD) or other methylating agents | nih.govnih.gov |

| Column | Capillary column (e.g., DB-5ms, HP-5) | mdpi.com |

| Injector | Splitless or Programmable Temperature Vaporization (PTV) | mdpi.com |

| Carrier Gas | Helium or Nitrogen | mdpi.com |

| Detector | Electron Capture Detector (ECD) or Mass Spectrometer (MS) | mdpi.commdpi.com |

| Temperature Program | Ramped oven temperature (e.g., 100°C to 300°C) | mdpi.com |

The analysis of nitroaromatic explosives and related compounds by GC-MS has been extensively studied, achieving detection limits in the femtogram range. mdpi.com These established methods for similar compounds provide a strong basis for the analysis of this compound in non-biological matrices like soil and water, often after an appropriate extraction step. mdpi.com

Spectrophotometric Detection Methods

UV-Visible spectrophotometry is a simple, cost-effective, and rapid analytical method that can be used for the quantification of compounds that absorb light in the UV-Vis range. ethz.chijprajournal.com Due to the presence of the dinitro-substituted benzene (B151609) ring, this compound exhibits characteristic absorption in the ultraviolet region of the electromagnetic spectrum. akjournals.comamazonaws.com

The principle behind spectrophotometric detection is the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. The analysis involves measuring the absorbance of a solution of the compound at its wavelength of maximum absorbance (λmax). units.it For nitroaromatic compounds, λmax values are typically found in the UV range. researchgate.net For example, the UV-Vis spectrum of the related herbicide oryzalin (B97938) (4-(dipropylamino)-3,5-dinitrobenzenesulfonamide) is scanned in the 200-400 nm range for analysis. akjournals.com

While spectrophotometry is a powerful tool for quantifying a pure compound in a simple matrix, its selectivity can be a limitation when analyzing complex mixtures, as other components may absorb at the same wavelength, causing interference. researchgate.net Therefore, it is often used in conjunction with a separation technique like HPLC, where the spectrophotometer acts as the detector. researchgate.net However, for specific applications, such as monitoring the progress of a chemical reaction where this compound is the primary absorbing species, direct UV-Vis spectrophotometry can be a highly effective tool. rsc.org

Mass Spectrometry for Identification and Quantification

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an extremely sensitive and specific technique used for both the identification and quantification of compounds. rsc.org When coupled with a chromatographic separation method like HPLC (LC-MS) or GC (GC-MS), it becomes one of the most powerful tools in modern analytical chemistry. rsc.orgusda.gov

For the analysis of this compound, LC-MS/MS (tandem mass spectrometry) is particularly well-suited. nih.govmdpi.com In this technique, the analyte is first separated by HPLC and then introduced into the mass spectrometer. The molecules are ionized, typically using electrospray ionization (ESI), to form a molecular ion (or a protonated molecule, [M+H]+). nih.govnih.gov

The first mass spectrometer (Q1) selects this specific molecular ion, which is then fragmented by collision with an inert gas in a process called collision-induced dissociation (CID). wikipedia.org The resulting fragment ions are then analyzed by a second mass spectrometer (Q3). This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), is highly specific and sensitive, as it monitors for a specific transition from a precursor ion to a product ion. nih.govnih.gov

The fragmentation pattern of a molecule is unique and acts as a chemical fingerprint, allowing for unambiguous identification. libretexts.orggbiosciences.com For sulfonamides, common fragmentation pathways involve the cleavage of the S-N bond and the S-C bond of the benzenesulfonyl moiety, as well as rearrangements. nih.gov The presence of two nitro groups on the benzene ring of this compound would significantly influence its fragmentation pattern.

LC-MS/MS methods are validated for linearity, accuracy, precision, and stability, with detection limits often reaching the nanogram per milliliter (ng/mL) or even lower levels. nih.govmdpi.com This makes it the method of choice for trace-level quantification in complex non-biological matrices. usda.gov

Q & A

Q. What are the common synthetic routes for 2,6-Dinitrobenzenesulfonamide, and what challenges arise in its purification?

this compound is typically synthesized via sulfonation and nitration of benzenesulfonamide derivatives. Key steps include:

- Sulfonation : Introduction of the sulfonamide group using chlorosulfonic acid.

- Nitration : Sequential nitration at the 2- and 6-positions using mixed acid (HNO₃/H₂SO₄).

Challenges include controlling regioselectivity to avoid byproducts (e.g., 2,4-dinitro isomers) and managing exothermic reactions during nitration. Purification often requires column chromatography or recrystallization from polar aprotic solvents (e.g., DMF/water mixtures) due to the compound’s low solubility .

Q. How is NMR spectroscopy utilized in characterizing this compound derivatives, and what limitations exist?

¹H and ¹³C NMR are standard for structural confirmation, but the electron-withdrawing nitro groups deshield protons, causing complex splitting patterns. For example:

- Aromatic protons resonate at δ 8.5–9.0 ppm (doublets or triplets due to coupling with adjacent nitro groups).

- Sulfonamide NH protons appear as broad singlets (δ 7.0–7.5 ppm).

Limitations arise in stereochemical analysis: strong electron withdrawal broadens signals, making first-order spectra unattainable. Lanthanide shift reagents may fail to resolve diastereomers, necessitating X-ray crystallography for absolute configuration determination .

Advanced Research Questions

Q. How does the electron-withdrawing nitro group positioning affect the reactivity of this compound in phase-transfer catalysis?

The 2,6-dinitro substitution pattern enhances electrophilicity at the sulfonamide sulfur, facilitating nucleophilic displacement reactions. Comparative studies show:

- Reactivity Trend : 2,6-Dinitro > 2,4-dinitro > mono-nitro derivatives.

- Mechanism : Nitro groups lower the LUMO energy of the sulfonamide, accelerating SN2 reactions in asymmetric catalysis.

For example, in chiral phase-transfer reactions, this compound derivatives enable efficient alkylation of glycine Schiff bases with >90% enantiomeric excess (ee) under mild conditions .

Q. What methodologies are employed to study this compound’s role as a hydrogen sulfide (H₂S) probe in live cells?

The compound’s nitro groups enable H₂S detection via thiolysis:

- Probe Design : Conjugation of this compound to fluorophores (e.g., coumarin) creates turn-on probes.

- Mechanism : H₂S cleaves the sulfonamide bond, releasing the fluorophore and restoring fluorescence.

- Validation : In vitro assays (e.g., LC-MS) confirm cleavage kinetics, while live-cell imaging in MCF-7 cells and zebrafish models visualizes H₂S spatial distribution with subcellular resolution .

Q. How does this compound function in induced mutagenesis, and what experimental models validate its antimitotic activity?

As an antimitotic agent, it disrupts microtubule assembly by binding β-tubulin. Key studies include:

- Plant Models : Exposure to Arabidopsis thaliana root tips inhibits mitosis, quantified via chromosome staining (e.g., acetocarmine) and mitotic index reduction.

- Mutagenesis Validation : TILLING (Targeting Induced Local Lesions in Genomes) identifies point mutations in tubulin genes, linking structural changes to herbicide resistance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.